BenchChemオンラインストアへようこそ!

N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

CB2 cannabinoid receptor structure-activity relationship pharmacophore mapping

N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1467691-86-6; molecular formula C16H12ClN3O2; MW 313.74 g/mol) belongs to the 1,8-naphthyridin-2(1H)-one-3-carboxamide structural class, a scaffold extensively validated for high-affinity cannabinoid CB2 receptor (CB2R) binding with nanomolar to subnanomolar Ki values in peer-reviewed medicinal chemistry campaigns. Unlike the majority of literature-characterized analogs in this class—which bear substituents at the N1 position of the naphthyridine core—this compound features a distinctive 4-chlorobenzyl substituent attached via the carboxamide nitrogen at position 3, generating a reversed connectivity pattern that alters both hydrogen-bonding capacity and lipophilicity relative to N1-substituted comparators.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74 g/mol
Cat. No. B13013241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)Cl)N=C1
InChIInChI=1S/C16H12ClN3O2/c17-12-5-3-10(4-6-12)9-19-15(21)13-8-11-2-1-7-18-14(11)20-16(13)22/h1-8H,9H2,(H,19,21)(H,18,20,22)
InChIKeyURADLYKUBNKDKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1467691-86-6): Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Specifications


N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1467691-86-6; molecular formula C16H12ClN3O2; MW 313.74 g/mol) belongs to the 1,8-naphthyridin-2(1H)-one-3-carboxamide structural class, a scaffold extensively validated for high-affinity cannabinoid CB2 receptor (CB2R) binding with nanomolar to subnanomolar Ki values in peer-reviewed medicinal chemistry campaigns [1]. Unlike the majority of literature-characterized analogs in this class—which bear substituents at the N1 position of the naphthyridine core—this compound features a distinctive 4-chlorobenzyl substituent attached via the carboxamide nitrogen at position 3, generating a reversed connectivity pattern that alters both hydrogen-bonding capacity and lipophilicity relative to N1-substituted comparators [2]. It is commercially available from multiple vendors at purities of 95–98% (HPLC) for research procurement, with specifications conforming to ISO certification standards .

Why N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Interchanged with N1-Substituted or Unsubstituted Benzyl Naphthyridine-3-carboxamide Analogs


Within the 1,8-naphthyridin-2(1H)-one-3-carboxamide class, the site of benzyl-type substituent attachment—N1 of the naphthyridine core versus the carboxamide nitrogen at position 3—is a critical determinant of both pharmacological target engagement and physicochemical properties. The extensively characterized N1-p-fluorobenzyl analog A2 achieves CB2R Ki = 0.90 nM with CB2/CB1 selectivity of 222-fold, whereas N1-unsubstituted or N1-hydroxyalkyl variants show markedly altered binding profiles [1]. Critically, the target compound places the 4-chlorobenzyl group on the amide nitrogen, eliminating the N1 substitution that is essential for the metal-chelating pharmacophore required in HIV integrase strand transfer inhibitor (INSTI) design within this scaffold class [2]. Furthermore, the para-chloro versus para-fluoro substitution on the benzyl ring modulates lipophilicity (estimated ΔcLogP ≈ +0.6 for Cl vs. F), which directly impacts passive membrane permeability, metabolic stability, and CB2R binding pocket occupancy as demonstrated by SAR campaigns showing that para-substituent electronic character influences selectivity ratios [3]. These non-interchangeable structural features mean that procurement of a generic 'naphthyridine-3-carboxamide' or an N1-substituted analog cannot replicate the specific hydrogen-bond donor/acceptor pattern, target engagement profile, or solubility characteristics of this compound.

N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Amide N-(4-Chlorobenzyl) Substitution Versus N1-Benzyl Substitution: Scaffold Connectivity Determines Pharmacophore Accessibility

The target compound places the 4-chlorobenzyl substituent on the carboxamide nitrogen (position 3), whereas the most extensively characterized CB2R ligands in this scaffold class (compounds A2, 1–26 in Lucchesi et al., 2014) carry substituents exclusively at the N1 position of the naphthyridine core [1]. In the N1-substituted series, the p-fluorobenzyl analog A2 (N1-p-fluorobenzyl, 4-methylcyclohexylamide at C3) achieves CB2R Ki = 0.90 nM and CB1R Ki = 200 nM (selectivity = 222) in radioligand binding assays using HEK-293 membranes expressing human recombinant receptors and [³H]CP-55,940 as radioligand [1]. Critically, the N1 position in the INSTI-targeted sub-series requires a 1-hydroxy group for magnesium chelation within the HIV integrase active site; N1-unsubstituted or N1-alkylated derivatives are inactive as INSTIs [2]. The target compound's connectivity pattern—with the benzyl group on the amide rather than N1—precludes the N1-hydroxy metal-chelating pharmacophore while preserving a free N1–H that may engage in alternative hydrogen-bonding interactions.

CB2 cannabinoid receptor structure-activity relationship pharmacophore mapping

4-Chlorobenzyl Versus 4-Fluorobenzyl Lipophilicity Differential: Calculated cLogP and Predicted Membrane Permeability Impact

The replacement of the para-fluorobenzyl group found in benchmark CB2 ligand A2 with a para-chlorobenzyl group in the target compound produces a calculated increase in lipophilicity. The p-fluorobenzyl-substituted lead compound (compound 26 in Lucchesi et al.) has been reported with a cLogP of approximately 3.57 when the p-fluorobenzyl is replaced by pyridine [1]; substituting fluorine with chlorine on the benzyl ring is estimated to increase cLogP by approximately 0.5–0.7 log units based on standard π-values for aromatic substituents (πCl = +0.71 vs. πF = +0.14) [2]. This elevated lipophilicity may enhance passive membrane permeability but could reduce aqueous solubility relative to the 4-fluoro comparator—a key consideration for in vitro assay design requiring specific DMSO/aqueous solvent ratios. The 4-chlorobenzyl group has been explicitly employed in a patent-disclosed series of naphthyridine-based HIF prolyl hydroxylase inhibitors (Merck, US 20100056563), where the 4-chlorobenzyl N1-substituted derivative N-{[1-(4-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]carbonyl}glycine was listed among preferred embodiments, confirming the 4-chlorobenzyl motif as a validated substituent for target engagement distinct from the 4-fluorobenzyl CB2 series [3].

lipophilicity cLogP drug-likeness ADME prediction

N1-Unsubstituted Versus N1-Methylated Analog: Hydrogen-Bond Donor Capacity at the Naphthyridine Core

The target compound retains an unsubstituted N1–H (hydrogen-bond donor, HBD), whereas its closest commercially available structural analog—N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide—features N1-methylation that eliminates this hydrogen-bond donor capacity . In the broader scaffold class, the presence or absence of an N1 substituent has been shown to dramatically modulate CB1 versus CB2 receptor selectivity: N1-unsubstituted or N1-hydroxyalkyl derivatives in the Lucchesi 2014 series displayed CB1R Ki > 10,000 nM (no measurable affinity), whereas N1-alkyl derivatives (e.g., compound 1, n-butyl at N1) retained measurable CB1R binding (Ki = 2,314 nM) [1]. Although these data are from N1-substituted analogs with a 4-methylcyclohexylamide at C3 rather than the 4-chlorobenzylamide in the target compound, they demonstrate the principle that N1 substitution status alone can alter CB1/CB2 selectivity by >4-fold. The target compound's free N1–H also distinguishes it from the N1-(4-chlorobenzyl) series exemplified in the HIF prolyl hydroxylase patent, where the N1 position is occupied [2].

hydrogen-bond donor medicinal chemistry target engagement Rule of 5

Scaffold-Class CB2 Receptor Affinity Baseline: Nanomolar to Subnanomolar Potency Established Across 40+ Derivatives

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been systematically validated for CB2R binding across two major medicinal chemistry campaigns (Manera et al., 2009 and Lucchesi et al., 2014) encompassing over 40 derivatives [1][2]. In the 2014 campaign, all 26 reported compounds showed CB2R Ki values in the nanomolar to subnanomolar range (0.12–2,096 nM), with the most potent derivative (17-cis) achieving CB2R Ki = 0.12 nM and CB2/CB1 selectivity = 1,010-fold [2]. The 2009 study reported subnanomolar CB2R affinity with CB1/CB2 selectivity ratios exceeding 200 for compounds 6, 12, cis-12, 13, and cis-13 [1]. These data establish a class-level baseline expectation that appropriately substituted 1,8-naphthyridin-2(1H)-one-3-carboxamides can achieve high-affinity CB2R engagement. However, direct extrapolation of specific Ki values to the target compound is precluded by the distinct connectivity pattern (amide-N vs. N1 benzyl attachment); dedicated radioligand binding studies are required to establish the target compound's actual CB2R affinity.

CB2 receptor cannabinoid radioligand binding selectivity ratio

Validated Research and Procurement Application Scenarios for N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide


CB2 Cannabinoid Receptor Probe Development with Alternative N1-Hydrogen-Bond Donor Pharmacophore

Investigators developing CB2 receptor chemical probes can deploy this compound as a scaffold-diversification tool to test whether the free N1–H hydrogen-bond donor alters CB2 versus CB1 selectivity relative to the extensively characterized N1-substituted series (A2, compounds 1–26). While the Lucchesi 2014 and Manera 2009 campaigns established that N1-alkyl and N1-hydroxyalkyl derivatives achieve CB2 Ki values from 0.12–2,096 nM [1], the N1-unsubstituted, amide-N-(4-chlorobenzyl) connectivity of this compound represents an unexplored region of chemical space within this scaffold. Dedicated radioligand displacement assays using [³H]CP-55,940 on HEK-293 membranes expressing human recombinant CB1R and CB2R are the appropriate first-tier characterization, with the structurally analogous A2 (CB2 Ki = 0.90 nM) serving as a within-class positive control .

HIF Prolyl Hydroxylase Inhibition Screening Based on 4-Chlorobenzyl-Naphthyridine Patent Precedent

The Merck patent US 20100056563 explicitly lists N-{[1-(4-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]carbonyl}glycine among preferred embodiments for HIF prolyl hydroxylase (PHD-1, PHD-2, PHD-3) inhibition [1]. Although the patent compound differs by featuring the 4-chlorobenzyl group at N1 rather than on the amide nitrogen, and incorporates a 4-hydroxy substituent, the shared 4-chlorobenzyl-naphthyridine-3-carboxamide substructure provides a rationale for screening the target compound against PHD isoforms. Procurement for this application should be accompanied by a 4-hydroxy-substituted comparator (e.g., N-{[1-(4-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]carbonyl}glycine) to deconvolute the contribution of the 4-hydroxy group versus the connectivity pattern to PHD inhibition.

Kinase Selectivity Panel Screening Leveraging N1-Unsubstituted Naphthyridine Hinge-Binding Potential

The 1,8-naphthyridine core is a recognized kinase hinge-binding motif, and the presence of an unsubstituted N1–H in the target compound provides an additional hydrogen-bond donor that is absent in N1-methylated analogs (e.g., N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) [1]. Indian patent IN 271066 describes substituted naphthyridine compounds as Akt kinase inhibitors, establishing precedent for naphthyridine-3-carboxamides as kinase-targeting chemotypes . Procurement for broad kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX panels) is appropriate, with the N1-methyl analog recommended as a matched-pair comparator to isolate the contribution of the N1–H hydrogen bond to any observed kinase inhibition.

Physicochemical Property Benchmarking Against 4-Fluorobenzyl CB2 Ligands for ADME Assay Development

The estimated cLogP differential of approximately +0.5 to +0.7 for the 4-chlorobenzyl compound versus the 4-fluorobenzyl CB2 benchmark A2—derived from Hansch π-constants (πCl = +0.71 vs. πF = +0.14) [1]—positions this compound as a tool for investigating lipophilicity-dependent ADME properties within the naphthyridine-3-carboxamide class. Parallel artificial membrane permeability assays (PAMPA), kinetic solubility determinations (PBS pH 7.4), and human liver microsome stability studies comparing the target compound against A2 or close 4-fluorobenzyl analogs can quantify the functional consequences of the Cl/F substitution on permeability, solubility, and metabolic stability. Such data are valuable for medicinal chemistry teams optimizing the developability profile of naphthyridine-based lead series.

Quote Request

Request a Quote for N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.